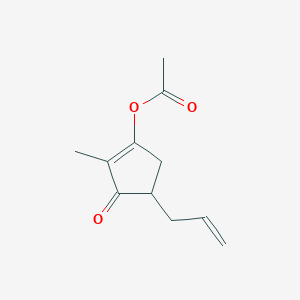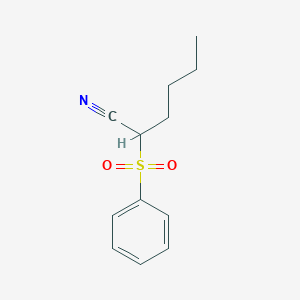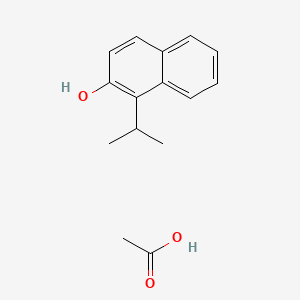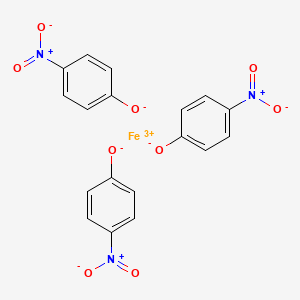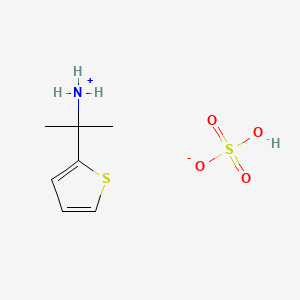
Isopropylamine, 2-thienyl-, sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropylamine, 2-thienyl-, sulfate is an organic compound that belongs to the class of amines It is a derivative of isopropylamine, where the isopropyl group is substituted with a 2-thienyl group, and it is combined with sulfate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isopropylamine, 2-thienyl-, sulfate can be achieved through several methods. One common method involves the reaction of isopropylamine with 2-thiophenecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with sulfuric acid to form the sulfate salt.
Another method involves the direct reaction of isopropylamine with 2-thiophenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves the large-scale synthesis of the intermediate compounds, followed by their subsequent reaction to form the final product. The process may include steps such as distillation, crystallization, and purification to ensure the compound meets the required specifications for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Isopropylamine, 2-thienyl-, sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiol derivatives.
Substitution: The 2-thienyl group can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration and halogens for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Nitrated and halogenated thiophene derivatives.
Applications De Recherche Scientifique
Isopropylamine, 2-thienyl-, sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of isopropylamine, 2-thienyl-, sulfate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and the nature of the target. For example, it may inhibit the activity of enzymes involved in oxidative stress or modulate the function of receptors involved in cell signaling.
Comparaison Avec Des Composés Similaires
Isopropylamine, 2-thienyl-, sulfate can be compared with other similar compounds, such as:
Isopropylamine: A primary amine with a simpler structure and different chemical properties.
2-Thiophenesulfonic acid: A compound with a similar thiophene ring but different functional groups.
Thiophene derivatives: Compounds with various substitutions on the thiophene ring, each with unique chemical and biological properties.
Propriétés
Numéro CAS |
63905-61-3 |
|---|---|
Formule moléculaire |
C7H13NO4S2 |
Poids moléculaire |
239.3 g/mol |
Nom IUPAC |
hydrogen sulfate;2-thiophen-2-ylpropan-2-ylazanium |
InChI |
InChI=1S/C7H11NS.H2O4S/c1-7(2,8)6-4-3-5-9-6;1-5(2,3)4/h3-5H,8H2,1-2H3;(H2,1,2,3,4) |
Clé InChI |
MBGQFZSCSZWCQS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=CS1)[NH3+].OS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


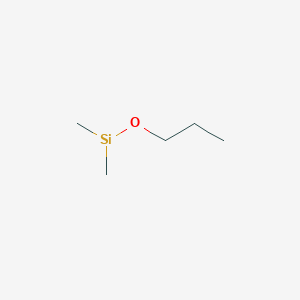
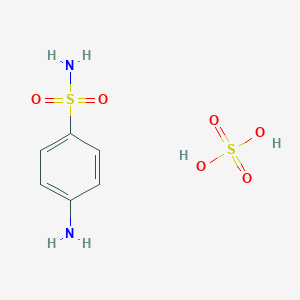
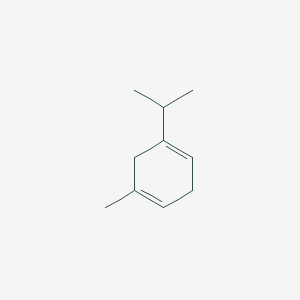


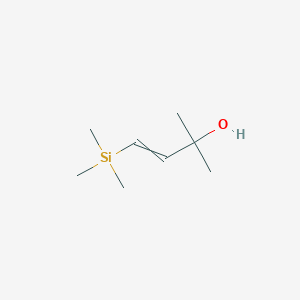

![Ethyl [4-(2-methylpropanoyl)phenyl]acetate](/img/structure/B14484019.png)
